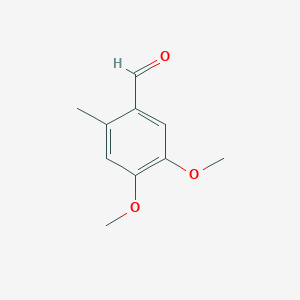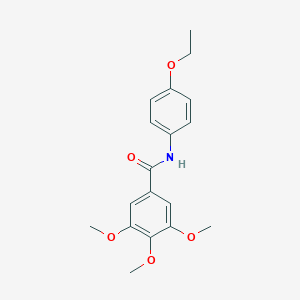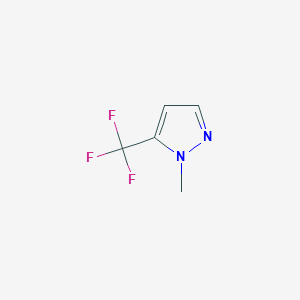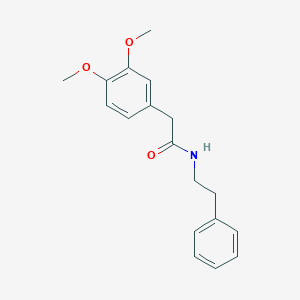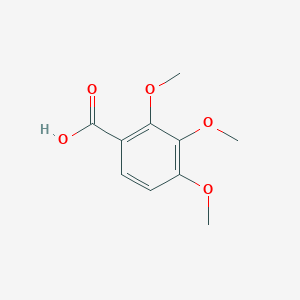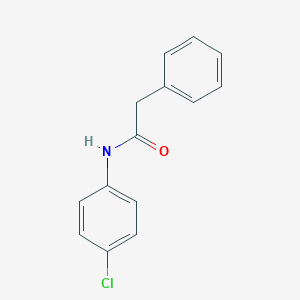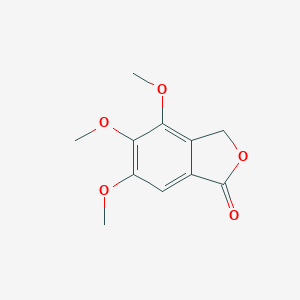![molecular formula C10H12ClN3O3 B184541 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione CAS No. 50992-34-2](/img/structure/B184541.png)
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione, also known as CEPD, is a pyrimidine derivative that has been extensively studied for its potential use as an anticancer agent. This compound has been found to exhibit a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mechanism Of Action
The mechanism of action of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione is not fully understood, but it is believed to involve the inhibition of DNA synthesis and the induction of apoptosis in cancer cells. 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has been shown to interact with the DNA molecule, leading to the formation of DNA adducts that inhibit DNA replication and transcription.
Biochemical And Physiological Effects
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of angiogenesis, the suppression of tumor metastasis, and the induction of cell cycle arrest. This compound has also been shown to modulate the expression of various genes involved in cancer development and progression.
Advantages And Limitations For Lab Experiments
The advantages of using 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione in lab experiments include its potent antitumor activity, its ability to induce apoptosis in cancer cells, and its selectivity for cancer cells over normal cells. However, the limitations of using 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione in lab experiments include its low solubility in water, its potential toxicity to normal cells at high concentrations, and the need for further research to fully understand its mechanism of action.
Future Directions
For research on 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione include the development of more efficient synthesis methods, the optimization of its antitumor activity through structural modifications, and the investigation of its potential use in combination with other anticancer agents. Further research is also needed to fully elucidate the mechanism of action of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione and to determine its potential for clinical use as an anticancer agent.
Synthesis Methods
The synthesis of 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione involves the reaction of 2-chloroethylamine hydrochloride with ethyl acetoacetate, followed by the addition of urea and ammonium acetate. The resulting product is then purified through recrystallization to yield 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione in high purity.
Scientific Research Applications
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has been shown to exhibit potent antitumor activity in a variety of cancer cell lines, including breast, lung, and colon cancer. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, while having minimal effects on normal cells. 1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione has also been shown to inhibit the growth of cancer cells by blocking the cell cycle at the G2/M phase.
properties
CAS RN |
50992-34-2 |
|---|---|
Product Name |
1-[1-(2-Chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione |
Molecular Formula |
C10H12ClN3O3 |
Molecular Weight |
257.67 g/mol |
IUPAC Name |
1-[1-(2-chloroethyl)-2-oxopyrrolidin-3-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H12ClN3O3/c11-3-6-13-4-1-7(9(13)16)14-5-2-8(15)12-10(14)17/h2,5,7H,1,3-4,6H2,(H,12,15,17) |
InChI Key |
DHLWVYYTUWXYGY-UHFFFAOYSA-N |
SMILES |
C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCCl |
Canonical SMILES |
C1CN(C(=O)C1N2C=CC(=O)NC2=O)CCCl |
Other CAS RN |
50992-34-2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methylphenyl)-3-[(4-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B184458.png)
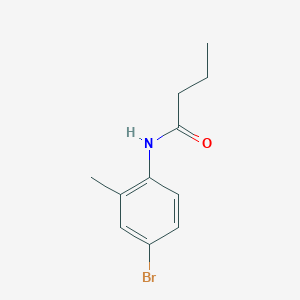
![8-Azaspiro[4.5]decane hydrochloride](/img/structure/B184460.png)
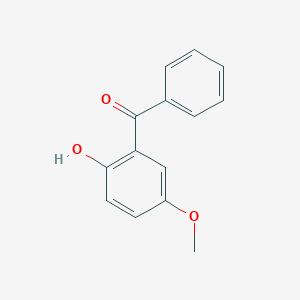
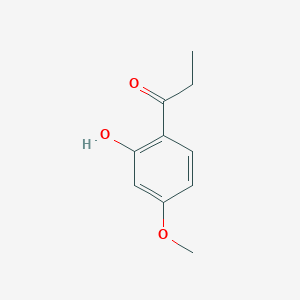
![Dimethyl 2-[(methylsulfonyl)amino]terephthalate](/img/structure/B184466.png)
